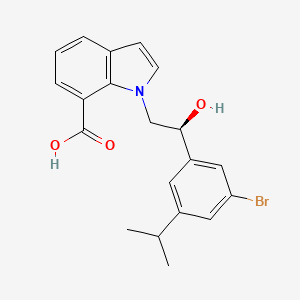
(S)-1-(2-(3-bromo-5-isopropylphenyl)-2-hydroxyethyl)-1H-indole-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2-(3-bromo-5-isopropylphenyl)-2-hydroxyethyl)-1H-indole-7-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a brominated phenyl group, an indole core, and a carboxylic acid functional group, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-(3-bromo-5-isopropylphenyl)-2-hydroxyethyl)-1H-indole-7-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Isopropylation: The addition of an isopropyl group to the brominated phenyl ring, typically using isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Indole Formation: The construction of the indole core through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-(3-bromo-5-isopropylphenyl)-2-hydroxyethyl)-1H-indole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide (NaN3) or sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: NaN3, NaOCH3, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Ketone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-(2-(3-bromo-5-isopropylphenyl)-2-hydroxyethyl)-1H-indole-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-1-(2-(3-bromo-5-isopropylphenyl)-2-hydroxyethyl)-1H-indole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-5-isopropyl-phenyl)boronic acid
- 3-Bromo-2-pentanol
- (3-bromo-5-isopropylphenyl)methanol
Uniqueness
(S)-1-(2-(3-bromo-5-isopropylphenyl)-2-hydroxyethyl)-1H-indole-7-carboxylic acid is unique due to its specific combination of functional groups and its chiral nature. This uniqueness allows it to interact with biological targets in a specific manner, potentially leading to distinct biological activities and therapeutic effects.
Properties
Molecular Formula |
C20H20BrNO3 |
|---|---|
Molecular Weight |
402.3 g/mol |
IUPAC Name |
1-[(2S)-2-(3-bromo-5-propan-2-ylphenyl)-2-hydroxyethyl]indole-7-carboxylic acid |
InChI |
InChI=1S/C20H20BrNO3/c1-12(2)14-8-15(10-16(21)9-14)18(23)11-22-7-6-13-4-3-5-17(19(13)22)20(24)25/h3-10,12,18,23H,11H2,1-2H3,(H,24,25)/t18-/m1/s1 |
InChI Key |
WAHNWJLVTAIGPR-GOSISDBHSA-N |
Isomeric SMILES |
CC(C)C1=CC(=CC(=C1)Br)[C@@H](CN2C=CC3=C2C(=CC=C3)C(=O)O)O |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)Br)C(CN2C=CC3=C2C(=CC=C3)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


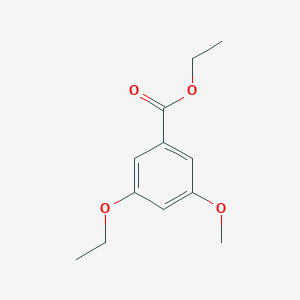
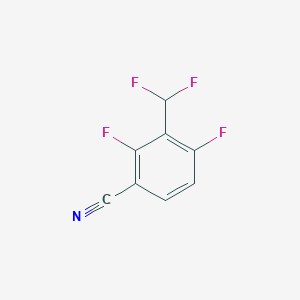
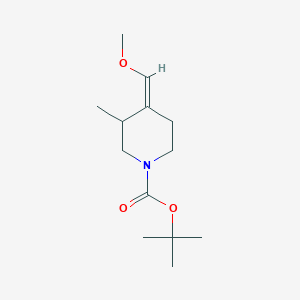
![Ethyl 2,2-dimethyl-2H-pyrano[2,3-B]pyridine-6-carboxylate](/img/structure/B14042785.png)
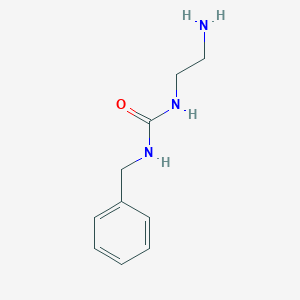
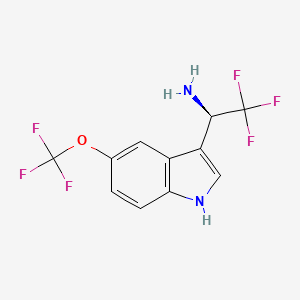
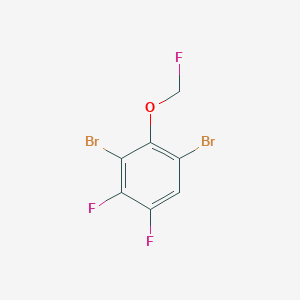
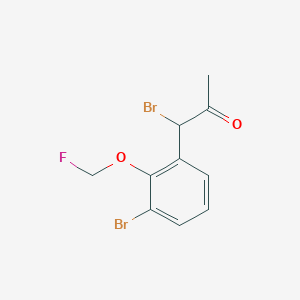
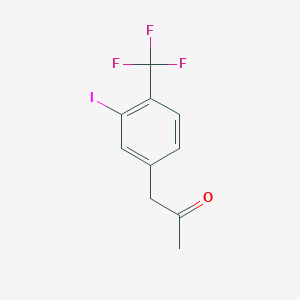
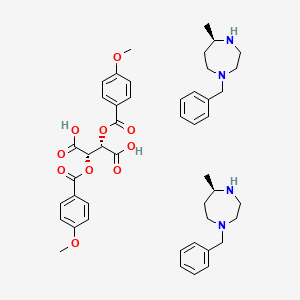
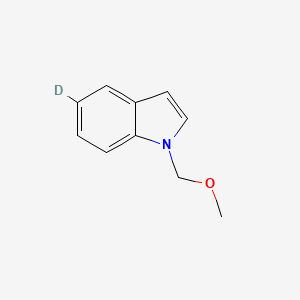
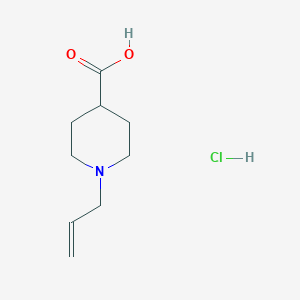
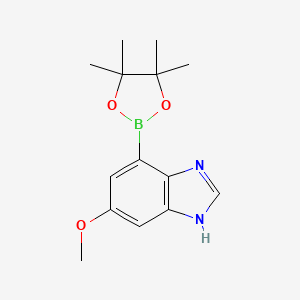
![4-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14042831.png)
